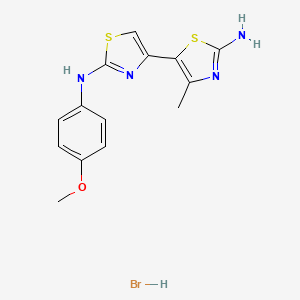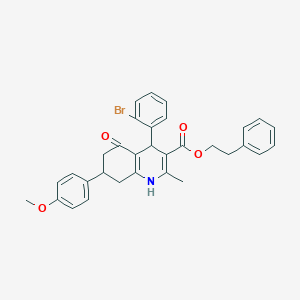![molecular formula C17H12F4N2O B4949760 [2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMP or TMPyP in scientific literature. In
作用機序
The mechanism of action of TMP is not fully understood, but it is believed to work by binding to DNA and interfering with its function. Studies have shown that TMP can bind to both single-stranded and double-stranded DNA, and can also inhibit the activity of DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMP are still being studied, but it has been shown to have a number of effects on cellular processes. TMP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
実験室実験の利点と制限
One of the main advantages of using TMP in lab experiments is its ability to selectively bind to DNA and interfere with its function. This makes it a useful tool for studying the role of DNA in cellular processes. However, one limitation of using TMP is its potential toxicity. Studies have shown that TMP can cause DNA damage and cell death in non-cancerous cells, which could limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on TMP. One area of interest is in the development of new drugs for the treatment of cancer. Researchers are also studying the potential use of TMP in other areas, such as in the development of new diagnostic tools for detecting DNA damage. Additionally, there is ongoing research into the mechanisms of action of TMP and its effects on cellular processes, which could lead to new insights into the role of DNA in disease.
合成法
The synthesis of TMP involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the reaction of 2,3,5,6-tetrafluoroaniline with 3-methyl-5-phenyl-1H-pyrazole to form 2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)aniline. This intermediate is then reacted with paraformaldehyde in the presence of a catalyst to yield [2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol.
科学的研究の応用
TMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. TMP has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a drug that then destroys cancer cells.
特性
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenylpyrazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O/c1-9-7-12(10-5-3-2-4-6-10)23(22-9)17-15(20)13(18)11(8-24)14(19)16(17)21/h2-7,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGJAKSEGCQDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)

![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepan-5-one](/img/structure/B4949715.png)
![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)



![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
